molecular formula C7H9NO2 B046203 3-Methoxy-2-methyl-1H-pyridin-4-one CAS No. 76015-11-7

3-Methoxy-2-methyl-1H-pyridin-4-one

Cat. No. B046203
CAS RN: 76015-11-7
M. Wt: 139.15 g/mol
InChI Key: GNWSQENQZGWCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

3-Methoxy-2-methyl-1H-pyridin-4-one can be synthesized through various methods, including the use of synthon approaches for the efficient regiospecific synthesis of heterocycles. For instance, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been utilized as a three-carbon synthon for synthesizing five and six-membered heterocycles with aldehyde functionality by cyclocondensation with bifunctional heteronucleophiles (Mahata et al., 2003).

Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-methyl-1H-pyridin-4-one and its derivatives has been explored through various spectroscopic and computational methods. Spectral analysis, quantum studies, and theoretical calculations have provided insights into the structural stability and electronic properties of novel synthesized compounds (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

This compound participates in diverse chemical reactions, contributing to the synthesis of various heterocyclic compounds. For example, reactions with methylene iodide and cycloaromatization processes have been employed to generate heterocyclic compounds with significant yields, demonstrating the versatility of 3-Methoxy-2-methyl-1H-pyridin-4-one in synthetic chemistry (Mahata et al., 2003).

Physical Properties Analysis

The physical properties of 3-Methoxy-2-methyl-1H-pyridin-4-one derivatives have been studied, including crystallographic analysis to understand their solid-state structures. Single crystal X-ray diffraction studies have revealed detailed insights into the molecular and crystal structures of related compounds, indicating the importance of hydrogen bonding to their solubility and stability (Nelson et al., 1988).

Chemical Properties Analysis

The chemical properties of 3-Methoxy-2-methyl-1H-pyridin-4-one are characterized by its reactivity in various chemical reactions, leading to the synthesis of complex molecules. These properties are influenced by its molecular structure, which enables nucleophilic attacks and participation in cycloaddition reactions, showcasing its potential as a versatile chemical intermediate in organic synthesis (Halim & Ibrahim, 2022).

Scientific Research Applications

  • Synthesis of Chalcone Derivatives
    • Field : Organic Chemistry
    • Application : 3-Methoxy-2-methyl-1H-pyridin-4-one is used in the synthesis of chalcone derivatives .
    • Method : The chalcone derivatives are prepared by acid-catalyzed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde .
  • Synthesis of 4-Pyridone Nucleoside Derivatives

    • Field : Medicinal Chemistry
    • Application : 3-Methoxy-2-methyl-1H-pyridin-4-one is used in the synthesis of 4-pyridone nucleoside derivatives as potential antitumor agents .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The results or outcomes of this application are not provided in the source .
  • Synthesis of Staphylococcus Antibacterials

    • Field : Medicinal Chemistry
    • Application : 3-Methoxy-2-methyl-1H-pyridin-4-one is used in the synthesis of Staphylococcus antibacterials .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The results or outcomes of this application are not provided in the source .

Safety And Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective clothing .

properties

IUPAC Name

3-methoxy-2-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-7(10-2)6(9)3-4-8-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWSQENQZGWCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968378
Record name 3-Methoxy-2-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-methyl-1H-pyridin-4-one

CAS RN

76015-11-7, 53603-11-5
Record name 3-Methoxy-2-methyl-4(1H)-pyridone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76015-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 76015-11-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxy-2-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-methyl-1H-pyridin-4-one
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-methyl-1H-pyridin-4-one
Reactant of Route 3
Reactant of Route 3
3-Methoxy-2-methyl-1H-pyridin-4-one
Reactant of Route 4
Reactant of Route 4
3-Methoxy-2-methyl-1H-pyridin-4-one
Reactant of Route 5
Reactant of Route 5
3-Methoxy-2-methyl-1H-pyridin-4-one
Reactant of Route 6
Reactant of Route 6
3-Methoxy-2-methyl-1H-pyridin-4-one

Citations

For This Compound
3
Citations
J Ruíz-Ramírez, J García-Valle… - Abanico …, 2018 - scielo.org.mx
… bovino causado por la ingestión del huinar, es consecuencia de la presencia de alcaloides, como meloquinina (6-[(11R)-11-hydroxydodecyl]-3-methoxy-2-methyl-1H-pyridin-4-one), …
Number of citations: 1 www.scielo.org.mx
JR Ramírez, JG Valle, CM Ménez, JH Rivera… - Abanico …, 2018 - dialnet.unirioja.es
… or weary in cattle caused by swine ingestion is a consequence of the presence of alkaloids, such as melochinine (6 - [(11R) -11-hydroxydodecyl] -3-methoxy-2-methyl-1Hpyridin- 4-one)…
Number of citations: 0 dialnet.unirioja.es
RR Johnatan, GV Jorge, MM Celic… - Abanico …, 2018 - search.ebscohost.com
Con el propósito de describir las condiciones patológicas de bovinos intoxicados por consumir huinar (Melochia pyramidata) en Colima, México, se presentan tres casos de animales …
Number of citations: 0 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.